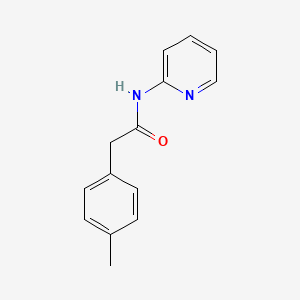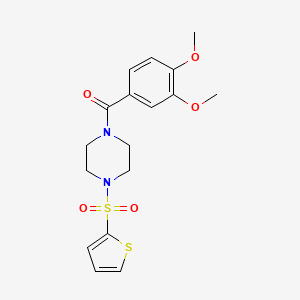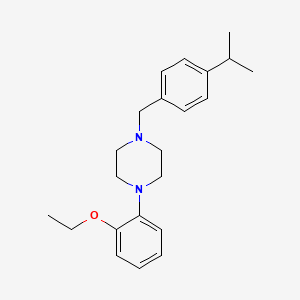
2-(4-methylphenyl)-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-N-2-pyridinylacetamide, commonly known as MPAA, is a synthetic compound that belongs to the class of N-acylpyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPAA has been reported to possess various biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mechanism of Action
The exact mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPAA has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory and painful conditions.
Biochemical and Physiological Effects:
MPAA has been reported to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of oxidative enzymes, such as superoxide dismutase and catalase, in cancer cells. MPAA has also been found to inhibit the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. Additionally, MPAA has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPAA is its potential as a novel anticancer agent. It has been reported to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, MPAA has been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.
However, there are certain limitations associated with the use of MPAA in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MPAA is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on MPAA. One potential direction is to further investigate its mechanism of action, particularly its effects on topoisomerase II and apoptosis in cancer cells. Another potential direction is to study the pharmacokinetics and pharmacodynamics of MPAA in animal models, in order to determine its optimal dosing and administration schedule. Additionally, further research is needed to investigate the potential of MPAA as a novel anticancer agent, as well as its potential applications in the treatment of inflammatory and painful conditions.
Synthesis Methods
MPAA can be synthesized by reacting 4-methylacetophenone with 2-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then acetylated to obtain MPAA. The chemical structure of MPAA is shown below:
Scientific Research Applications
MPAA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. MPAA has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions.
properties
IUPAC Name |
2-(4-methylphenyl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-14(17)16-13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNATFHOFBPSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358354 |
Source


|
| Record name | benzeneacetamide,4-methyl-N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzeneacetamide,4-methyl-N-2-pyridinyl- | |
CAS RN |
599162-66-0 |
Source


|
| Record name | benzeneacetamide,4-methyl-N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)



![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)

![methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)
![ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)
![3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B5860770.png)
![4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine](/img/structure/B5860778.png)

![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)